Thermal Stability: Pyridoxine HCl Exhibits 2.5- to 3.5-Fold Greater Stability Than Pyridoxal or Pyridoxamine
In casein-based liquid model food systems, kinetic analysis revealed that pyridoxine (PN) is approximately 2.5- to 3.5-fold more thermally stable than the other nonphosphorylated B6 vitamers pyridoxal (PL) and pyridoxamine (PM) [1]. Activation energies for total B6 loss were 27.3 kcal/mol for PN-fortified systems versus 23.7 kcal/mol for PM and 20.8 kcal/mol for PL, indicating a higher energy barrier for PN degradation [1].
| Evidence Dimension | Thermal stability fold-difference relative to other vitamers |
|---|---|
| Target Compound Data | Activation energy: 27.3 kcal/mol |
| Comparator Or Baseline | Pyridoxal (PL): 20.8 kcal/mol; Pyridoxamine (PM): 23.7 kcal/mol |
| Quantified Difference | 2.5- to 3.5-fold greater stability for PN |
| Conditions | Casein-based liquid model food systems, thermal processing |
Why This Matters
This superior thermal stability ensures that pyridoxine hydrochloride retains its potency during high-temperature processing, making it the preferred vitamer for fortified foods and heat-sterilized pharmaceutical preparations.
- [1] Gregory, J. F. & Hiner, M. E. Thermal Stability of Vitamin B6 Compounds in Liquid Model Food Systems. Journal of Food Science, 48, 1323–1327 (1983). View Source
